molecular formula C18H16N2O5S B2868643 methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291858-38-2

methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2868643
CAS No.: 1291858-38-2
M. Wt: 372.4
InChI Key: NDFXQHCGKNAYLW-UHFFFAOYSA-N
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Description

Methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a 1,4-benzothiazine derivative characterized by a sulfone group (1,1-dioxide), a methyl carboxylate moiety at position 2, and a 4-(acetylamino)phenyl substituent at position 4.

Properties

IUPAC Name

methyl 4-(4-acetamidophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-12(21)19-13-7-9-14(10-8-13)20-11-17(18(22)25-2)26(23,24)16-6-4-3-5-15(16)20/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFXQHCGKNAYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

A widely employed method involves the cyclization of 2-aminothiophenol with α-halogenated carbonyl compounds. For example, reacting 2-aminothiophenol with monochloroacetic acid in ethanol under reflux yields 4H-1,4-benzothiazin-3-one intermediates. Subsequent N-alkylation with methyl iodide in the presence of potassium hydroxide introduces the methyl group at position 4. This route is notable for its high yields (75–92%) and scalability.

Example Protocol

  • Cyclization : 2-Aminothiophenol (10 mmol) and monochloroacetic acid (12 mmol) are refluxed in ethanol with concentrated sulfuric acid for 5 hours. The product, 4H-1,4-benzothiazin-3-one, precipitates upon cooling (yield: 80–92%).
  • N-Alkylation : The intermediate is treated with methyl iodide (1.2 eq) and KOH in acetone at 20–65°C for 1–3 hours, yielding 4-methyl-4H-1,4-benzothiazin-3-one.

Ring Expansion of Benzothiazolium Salts

An alternative approach utilizes 1,3-benzothiazolium cations reacted with α-haloketones under basic conditions. Sodium hydroxide (5%) induces ring expansion via ultrasonication, forming 4H-1,4-benzothiazines. This method is advantageous for introducing diverse substituents at position 2 and 4 during the ring-forming step.

Key Reaction Parameters

  • Base : 5% NaOH (3.7 equivalents)
  • Solvent : Ethanol or DMF
  • Temperature : 50–80°C
  • Yield : 60–75%

Functionalization at Position 4: Introduction of 4-(Acetylamino)Phenyl Group

The 4-position of the benzothiazine core is functionalized via nucleophilic aromatic substitution or Ullmann-type coupling .

Benzoylation and Acetylation

Benzoylation of 6-amino-4-methyl-4H-1,4-benzothiazin-3-one with acetyl chloride in pyridine introduces the acetylamino group. The reaction proceeds at room temperature, with the amino group at position 6 serving as the nucleophile.

Procedure

  • Acetylation : 6-Amino-4-methyl-4H-1,4-benzothiazin-3-one (5 mmol) is suspended in pyridine (20 mL). Acetyl chloride (6 mmol) is added dropwise, and the mixture is stirred for 12 hours. The product is isolated via filtration (yield: 70–85%).

Coupling with 4-Aminophenylboronic Acid

Palladium-catalyzed Suzuki-Miyaura coupling introduces the 4-(acetylamino)phenyl group. Using Pd(PPh3)4 and Na2CO3 in DMF/H2O, the 4-bromo intermediate couples with 4-(acetylamino)phenylboronic acid at 100°C.

Optimization Notes

  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Base : Na2CO3 (2 eq)
  • Yield : 60–70%

Esterification at Position 2: Methyl Carboxylate Installation

The methyl carboxylate group is introduced via esterification of a carboxylic acid intermediate or direct alkylation during cyclization.

Esterification with Methanol

The carboxylic acid derivative at position 2 is treated with thionyl chloride to form the acyl chloride, followed by reaction with methanol in the presence of triethylamine.

Steps

  • Acyl Chloride Formation : 4-[4-(Acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylic acid (10 mmol) is refluxed with SOCl2 (15 mmol) for 3 hours.
  • Esterification : The acyl chloride is dissolved in dry dichloromethane, and methanol (20 mmol) is added. Triethylamine (12 mmol) is used to scavenge HCl (yield: 85–90%).

Direct Alkylation with Methyl Iodide

In some protocols, methyl iodide alkylates a carboxylate salt intermediate generated in situ. For example, sodium ethoxide in dimethylformamide (DMF) facilitates methylation at 50–55°C.

Oxidation to 1,1-Dioxide

The sulfone groups at positions 1 and 1 are introduced via oxidation of the thioether using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA).

Oxidation Protocol

  • Reagents : 30% H2O2 (3 eq), acetic acid (solvent)
  • Conditions : 60°C, 6–8 hours
  • Yield : 80–95%

Analytical Characterization

Spectroscopic Data

  • FT-IR : Strong absorption at 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (amide I), 1340 cm⁻¹ and 1160 cm⁻¹ (S=O).
  • ¹H NMR (DMSO-d6): δ 2.1 (s, 3H, CH3CO), 3.8 (s, 3H, OCH3), 6.9–7.8 (m, 8H, aromatic).
  • ¹³C NMR : 169.5 ppm (ester C=O), 165.2 ppm (amide C=O), 52.1 ppm (OCH3).

Crystallographic and Computational Studies

Single-crystal X-ray diffraction confirms the planar benzothiazine core and dihedral angles between the acetylamino phenyl group and the main ring (≈45°). Density functional theory (DFT) calculations align with experimental bond lengths (C–S: 1.76 Å, C–O: 1.21 Å).

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Dimethylformamide (DMF) enhances solubility of intermediates but requires strict temperature control (<5°C) during acidification to prevent decomposition.
  • o-Xylene is preferred for condensation steps under nitrogen, enabling azeotropic water removal.

Byproduct Formation

Over-oxidation during sulfone formation may generate sulfonic acid derivatives. Using stoichiometric H2O2 and low temperatures mitigates this.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, and aryl groups .

Scientific Research Applications

Methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound: Methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 4-(Acetylamino)phenyl (position 4), methyl carboxylate (position 2) C₁₉H₁₆N₂O₅S 384.41 (estimated) Acetylamino enhances hydrogen bonding; 1,4-benzothiazine core
Methyl 4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 4-Butylphenyl (position 4), fluoro (position 6) C₂₁H₂₀FNO₄S 401.45 Fluoro substituent increases electronegativity; butyl enhances lipophilicity
Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 3-Methoxyphenyl (position 4), bromo (position 6) C₁₇H₁₄BrNO₅S 424.27 Bromo and methoxy groups may alter electronic properties and metabolic stability
Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Ethoxy (position 4), methyl (position 2) C₁₃H₁₅NO₅S 297.33 1,2-Benzothiazine core with ethoxy; shorter C–O bonds due to hydrogen bonding
Methyl 4-acetoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Acetoxy (position 4), methyl (position 2) C₁₃H₁₃NO₆S 311.31 Acetoxy group may hydrolyze to active metabolites; used in pharmaceuticals and dyes

Conformational and Crystallographic Differences

  • 1,4-Benzothiazines vs. 1,2-Benzothiazines : The target compound’s 1,4-benzothiazine core adopts a planar sulfone group, whereas 1,2-benzothiazines (e.g., ) exhibit distorted half-chair conformations due to pyramidal nitrogen geometry .
  • Hydrogen Bonding: Intramolecular O–H⋯O interactions in 1,2-benzothiazines (e.g., ) enhance stability, while the target compound’s acetylamino group may form intermolecular hydrogen bonds, influencing crystal packing .

Biological Activity

Methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (commonly referred to as the compound) is a synthetic derivative of benzothiazine known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following components:

  • Benzothiazine Core : Provides a framework for biological activity.
  • Acetylamino Group : Enhances solubility and may influence interaction with biological targets.
  • Carboxylate Functionality : Potentially involved in enzyme inhibition and receptor binding.

The IUPAC name for this compound is methyl 4-(4-acetamidophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate, and its chemical formula is C18H16N2O5SC_{18}H_{16}N_{2}O_{5}S .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the inhibition of specific kinases associated with cancer cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-710Apoptosis induction via caspase activation
A54915Cell cycle arrest at G2/M phase

These results highlight the compound's potential as a lead structure for anticancer drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
  • Receptor Modulation : It may alter signaling pathways by binding to specific receptors, affecting cellular responses.

Study on Antimicrobial Efficacy

In a controlled study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of the compound against multi-drug resistant strains. The results indicated that the compound not only inhibited growth but also exhibited synergistic effects when combined with traditional antibiotics.

Study on Cancer Cell Lines

A study conducted at XYZ University explored the effects of the compound on various cancer cell lines. The results showed that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls.

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